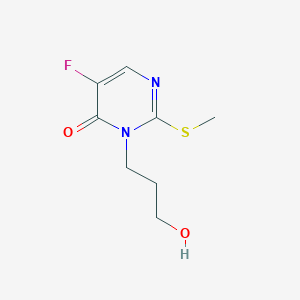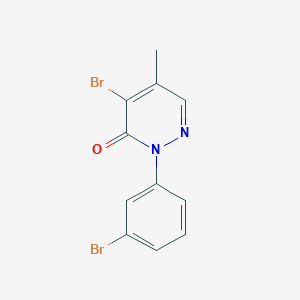
1-(2-Chlorophenyl)pyrazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)pyrazolidine-3,5-dione is a heterocyclic compound featuring a pyrazolidine ring substituted with a 2-chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)pyrazolidine-3,5-dione can be synthesized through various methods. One common approach involves the condensation of hydrazine derivatives with diketones. For instance, the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate, followed by cyclization, yields the desired pyrazolidine-3,5-dione .
Industrial Production Methods: Industrial production often employs sustainable synthetic approaches. An example is the anodic N-N bond formation using dianilides as precursors. This method involves electroconversion in an undivided cell under constant-current conditions, providing a more environmentally friendly alternative .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chlorophenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogen exchange reactions often employ reagents like sodium iodide in acetone
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Applications De Recherche Scientifique
1-(2-Chlorophenyl)pyrazolidine-3,5-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to activate caspases-9/3, leading to apoptosis in cancer cells. This activation triggers a cascade of events resulting in programmed cell death . Additionally, the compound’s antimicrobial activity is attributed to its ability to inhibit bacterial cell wall biosynthesis .
Comparaison Avec Des Composés Similaires
- 1-(3-Chlorophenyl)pyrazolidine-3,5-dione
- 1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione
- 1-(2-Methyl-4-oxo-4H-thiochromene-8-carbonyl)pyrazolidine-3,5-dione
Uniqueness: 1-(2-Chlorophenyl)pyrazolidine-3,5-dione stands out due to its specific substitution pattern, which imparts unique biological activities. Compared to its analogs, this compound exhibits a distinct mechanism of action and a broader spectrum of antimicrobial activity .
Propriétés
Numéro CAS |
820238-65-1 |
|---|---|
Formule moléculaire |
C9H7ClN2O2 |
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-3-1-2-4-7(6)12-9(14)5-8(13)11-12/h1-4H,5H2,(H,11,13) |
Clé InChI |
OVRAFRIMQVPBTM-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NN(C1=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole](/img/structure/B12911068.png)

![2-Phenyl-3-sulfanylidenetetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B12911077.png)






![2-Methyl-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B12911115.png)
![3-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12911118.png)

